(Bis(2-diphenylphosphinophenyl) ether) dichloronickel
CAS No.:
Cat. No.: VC18629299
Molecular Formula: C36H28Cl2NiOP2
Molecular Weight: 668.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C36H28Cl2NiOP2 |
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Molecular Weight | 668.1 g/mol |
IUPAC Name | dichloronickel;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane |
Standard InChI | InChI=1S/C36H28OP2.2ClH.Ni/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2 |
Standard InChI Key | WQJXLSCKBUFSAH-UHFFFAOYSA-L |
Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Ni]Cl |
Introduction
Ligand Overview: Bis(2-Diphenylphosphinophenyl) Ether (DPEphos)
DPEphos (C₃₆H₂₈OP₂) is a diphosphine ligand featuring two phosphorus donor atoms connected by a flexible ether backbone . Its bite angle (the angle between the two phosphorus atoms and the central metal) and electron-donating properties make it highly effective in stabilizing transition metal complexes. The ligand’s molecular weight is 538.57 g/mol, with a melting point of 184–186°C . DPEphos is widely utilized in catalysis, particularly for palladium- and ruthenium-mediated reactions, but its application in nickel coordination chemistry remains underexplored in the provided literature .
Synthesis of Metal-DPEphos Complexes
The general synthesis of DPEphos-metal complexes involves reacting the ligand with metal halides under inert conditions. For example, dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II) (Pd(DPEPhos)Cl₂) is prepared by treating DPEphos with palladium chloride in a coordinating solvent like dichloromethane . By analogy, the nickel complex likely forms via a similar pathway:
Reaction conditions (e.g., temperature, solvent, stoichiometry) would influence yield and purity. Characterization methods such as X-ray crystallography, NMR spectroscopy, and elemental analysis are critical for confirming the complex’s structure .
Structural Characteristics of the Nickel Complex
While no crystallographic data for the nickel complex is provided, its structure can be extrapolated from the palladium analogue . The table below compares key properties of DPEphos complexes with nickel and palladium:
The square planar geometry is typical for nickel(II) complexes with strong-field ligands like DPEphos. The ether backbone’s flexibility allows the ligand to adapt to steric demands, enhancing stability .
Catalytic Applications
Nickel-DPEphos complexes are hypothesized to exhibit catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) and hydrogenation processes, mirroring applications of palladium and ruthenium analogues . For instance, DPEphos-ruthenium systems enable hydrogen-borrowing syntheses of amines and alcohols. Nickel’s lower cost compared to palladium could make such complexes economically attractive, though their reactivity may differ due to nickel’s distinct electronic configuration.
Comparative Analysis with Palladium and Copper Complexes
DPEphos forms stable complexes with multiple transition metals:
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Palladium: Pd(DPEphos)Cl₂ catalyzes C–C bond-forming reactions .
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Copper: Cu(I)-DPEphos complexes are used in photoluminescent materials .
Nickel’s intermediate electronegativity and redox versatility suggest unique reactivity. For example, nickel complexes often mediate electrophilic reactions and radical pathways, potentially expanding DPEphos’ utility in unconventional catalytic cycles.
Future Research Directions
Despite the ligand’s versatility, the nickel-DPEphos system remains understudied. Priority research areas include:
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Catalytic Screening: Testing the complex in nickel-catalyzed cross-couplings (e.g., Negishi or Kumada reactions).
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Materials Science: Exploring its use in conductive polymers or magnetic materials.
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Environmental Chemistry: Investigating its role in pollutant degradation.
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